molecular formula C15H10 B14361019 Cyclopentadeca-1,4,7,10,13-pentayne CAS No. 95339-41-6

Cyclopentadeca-1,4,7,10,13-pentayne

Cat. No.: B14361019
CAS No.: 95339-41-6
M. Wt: 190.24 g/mol
InChI Key: RAAHRJCPKDQHQQ-UHFFFAOYSA-N
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Description

Cyclopentadeca-1,4,7,10,13-pentayne is an organic compound with the molecular formula C15H10 It is a polyacetylene, characterized by the presence of multiple triple bonds within a cyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadeca-1,4,7,10,13-pentayne typically involves the use of alkyne metathesis or coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadeca-1,4,7,10,13-pentayne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogens, acids, or bases can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, alkanes, and oxygenated compounds.

Scientific Research Applications

Cyclopentadeca-1,4,7,10,13-pentayne has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.

    Industry: this compound is used in the development of advanced materials, including conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Cyclopentadeca-1,4,7,10,13-pentayne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    Cyclopentadeca-1,4,7,10,13-pentaene: Similar in structure but contains double bonds instead of triple bonds.

    Cyclopentadeca-1,4,7,10,13-pentadiene: Contains fewer triple bonds and more double bonds.

    Cyclopentadeca-1,4,7,10,13-pentane: Fully saturated version with single bonds only.

Uniqueness: Cyclopentadeca-1,4,7,10,13-pentayne is unique due to its high degree of unsaturation and the presence of multiple triple bonds within a cyclic structure. This gives it distinct chemical reactivity and potential for diverse applications compared to its saturated or less unsaturated counterparts.

Properties

95339-41-6

Molecular Formula

C15H10

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopentadeca-1,4,7,10,13-pentayne

InChI

InChI=1S/C15H10/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1,6-7,12-13H2

InChI Key

RAAHRJCPKDQHQQ-UHFFFAOYSA-N

Canonical SMILES

C1C#CCC#CCC#CCC#CCC#C1

Origin of Product

United States

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